Methyl 4-acetyl-2-methoxybenzoate
Description
Methyl 4-acetyl-2-methoxybenzoate is an aromatic ester derivative characterized by a methoxy group at the 2-position and an acetyl group at the 4-position of the benzoate ring. The acetyl and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a candidate for synthetic modifications .
Properties
IUPAC Name |
methyl 4-acetyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVANVGEMKEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-2-methoxybenzoate typically involves the esterification of 4-acetyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-carboxy-2-methoxybenzoic acid.
Reduction: 4-(hydroxymethyl)-2-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-2-methoxybenzoate in biological systems involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis releases the active components that exert the desired biological effects. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that facilitate the breakdown of the ester bond.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 4-acetyl-2-methoxybenzoate with structurally related compounds, emphasizing substituent variations and their implications:
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, the acetamido group (–NHCOCH₃) in Methyl 4-acetamido-2-hydroxybenzoate introduces hydrogen-bonding capability, enhancing solubility in polar solvents . The methoxy group (–OCH₃) at the 2-position in this compound provides steric hindrance and directs electrophilic attacks to specific ring positions, unlike the hydroxyl (–OH) group in Methyl 4-benzyloxy-2-hydroxybenzoate, which participates in hydrogen bonding and intramolecular interactions .
- The ethylthio (–SCH₂CH₃) group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate introduces sulfur-mediated reactivity, useful in pesticidal or antimetabolite drug design .
Biological Activity
Methyl 4-acetyl-2-methoxybenzoate (MA2MB) is an organic compound known for its diverse biological activities. This article explores the biological properties of MA2MB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MA2MB is characterized by the presence of an acetyl group at the 4-position and a methoxy group at the 2-position of the benzoate structure. Its molecular formula is C10H12O3, and its unique structural features contribute to its reactivity and biological effects.
The primary mechanism of action for MA2MB involves its interaction with specific enzymes, particularly esterases that catalyze the hydrolysis of ester bonds. This hydrolysis releases active components that exert biological effects, including anti-inflammatory and analgesic activities.
Enzymatic Interaction
- Ester Hydrolysis : MA2MB undergoes hydrolysis by esterases, which facilitates the release of biologically active metabolites. These metabolites may interact with various biological targets, enhancing the compound's pharmacological profile.
Biological Activities
Research has highlighted several key biological activities associated with MA2MB:
- Anti-inflammatory Effects : Studies indicate that MA2MB exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Preliminary studies suggest that MA2MB may possess analgesic effects, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Activity : Some investigations have reported that MA2MB demonstrates antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent in combating infections.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of MA2MB:
- Cell Culture Experiments : In BV-2 microglial cells, MA2MB exhibited neuroprotective effects by reducing neuroinflammation markers at concentrations as low as 0.01 μM .
- Enzyme Inhibition Assays : The compound's ability to inhibit cholinesterase enzymes was assessed, revealing promising results that support its potential use in neurodegenerative conditions like Alzheimer's disease .
In Vivo Studies
Animal models have been utilized to further investigate the therapeutic potential of MA2MB:
- Anti-inflammatory Models : In rodent models of inflammation, administration of MA2MB resulted in a significant decrease in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.
- Pain Models : Behavioral assays indicated that MA2MB administration led to reduced pain responses in models of acute pain, reinforcing its analgesic potential.
Comparative Analysis with Related Compounds
To better understand the unique properties of MA2MB, a comparison with structurally similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-acetamido-2-methoxybenzoate | Contains an acetamido group | Antimicrobial and anti-inflammatory properties |
| Methyl 5-acetyl-2-methoxybenzoate | Acetyl group at the 5-position | Antimicrobial effects |
| Methyl 4-hydroxy-2-methoxybenzoate | Hydroxy group at the 4-position | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
